

An In-depth Technical Guide to the Ethnobotanical Uses of *Clerodendrum trichotomum*

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Compound of Interest

Compound Name: *Clerodendrin*

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Abstract

Clerodendrum trichotomum, a member of the Lamiaceae family, has a rich history of use in traditional medicine across East Asia for treating a variety of ailments, including hypertension, inflammation, and skin conditions. This technical guide provides a comprehensive overview of the ethnobotanical applications of this plant, supported by quantitative data from pharmacological studies. It details the phytochemical constituents responsible for its therapeutic effects, with a focus on phenylpropanoid glycosides, flavonoids, and diterpenoids. Furthermore, this document outlines detailed experimental protocols for the extraction, isolation, and quantification of key bioactive compounds, as well as for the *in vitro* and *in vivo* assessment of its anti-inflammatory, antioxidant, and antihypertensive properties. Finally, signaling pathway diagrams for its anti-inflammatory and photoprotective activities are presented to elucidate its mechanisms of action at the molecular level, offering a valuable resource for researchers and professionals in the field of drug discovery and development.

Ethnobotanical Uses

Clerodendrum trichotomum, commonly known as Harlequin Glorybower, has been utilized for centuries in traditional Chinese, Korean, and Japanese medicine.^[1] Various parts of the plant,

including the leaves, stems, roots, and flowers, are employed to address a wide range of health concerns.[1][2]

Traditionally, it is recognized for its potent anti-inflammatory, analgesic, sedative, and hypotensive properties.[1] Decoctions of the leaves and roots are commonly used to treat rheumatoid arthritis, joint pain, numbness, and paralysis.[3] In Chinese medicine, it is also recommended for skin conditions like eczema due to its antipruritic effects.[1] Furthermore, historical and modern ethnobotanical records indicate its use for managing hypertension, asthma, and even malaria and dysentery.[1][3]

Phytochemical Composition

The diverse therapeutic effects of *Clerodendrum trichotomum* are attributed to its rich and complex phytochemical profile. The primary classes of bioactive compounds isolated from this plant include phenylpropanoid glycosides, flavonoids, and various terpenoids.[1][2]

- **Phenylpropanoid Glycosides:** This is a dominant group of phenolic compounds in *C. trichotomum*, with acteoside (verbascoside) and isoacteoside being the most abundant and well-studied.[4][5] Other notable phenylpropanoid glycosides include leucosceptoside A, martynoside, and trichotomoside.[3] These compounds are major contributors to the plant's antioxidant and anti-inflammatory activities.
- **Flavonoids:** A variety of flavonoids have been identified, primarily in the leaves and flowers. These include apigenin, luteolin, and their glycosidic derivatives.[6] Flavonoids are well-known for their antioxidant and anti-inflammatory properties.
- **Diterpenoids:** The roots of *C. trichotomum* are a particularly rich source of abietane diterpenoids.[3]
- **Other Constituents:** The plant also contains triterpenes, sterols, and alkaloids, which may contribute to its overall medicinal properties.[7]

Quantitative Data on Pharmacological Activities

Anti-inflammatory Activity

Assay	Plant Part/Extract/Compound	Dose/Concentration	Result	Reference
Carrageenan-induced Rat Paw Edema	30% Methanol Leaf Extract	1 mg/kg	19.5% inhibition	[8]
Carrageenan-induced Rat Paw Edema	60% Methanol Leaf Extract	1 mg/kg	23.0% inhibition	[8]
Capillary Permeability Assay (Evans Blue)	60% Methanol Leaf Extract	1 mg/kg	47.0% inhibition	[8]
Prostaglandin E2 (PGE2) Production in RAW 264.7 cells	60% Methanol Leaf Extract	-	Significant suppression	[8]

Antihypertensive Activity

Assay	Plant Part/Extract/Compound	IC50 Value (µg/mL)	Reference
Angiotensin-Converting Enzyme (ACE) Inhibition	Acteoside	373 ± 9.3	[9][10]
Angiotensin-Converting Enzyme (ACE) Inhibition	Leucosceptoside A	423 ± 18.8	[9][10]
Angiotensin-Converting Enzyme (ACE) Inhibition	Martynoside	524 ± 28.1	[9][10]
Angiotensin-Converting Enzyme (ACE) Inhibition	Acteoside isomer	376 ± 15.6	[9][10]
Angiotensin-Converting Enzyme (ACE) Inhibition	Isomartynoside	505 ± 26.7	[9][10]

Antioxidant Activity

Assay	Plant Part/Extract/Compound	IC50 Value	Reference
DPPH Radical Scavenging	Acteoside	-	Strong activity
DPPH Radical Scavenging	Isoacteoside	-	Strong activity
DPPH Radical Scavenging	Leucosceptoside A	-	Strong activity
DPPH Radical Scavenging	Martynoside	-	Strong activity

Experimental Protocols

Preparation of Ethanolic Leaf Extract

This protocol describes the preparation of a 70% ethanol extract of *C. trichotomum* leaves, suitable for initial pharmacological screening.

- **Plant Material Collection and Preparation:** Collect fresh leaves of *C. trichotomum*. Wash the leaves thoroughly with distilled water to remove any debris. Dry the leaves in a hot air oven at 60°C for 24 hours. Pulverize the dried leaves into a fine powder using a mechanical grinder.
- **Extraction:** Macerate 100 g of the dried leaf powder in 1 L of 70% ethanol at room temperature (25°C) for 24 hours with occasional stirring.
- **Filtration and Concentration:** Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.
- **Lyophilization and Storage:** Freeze-dry the concentrated extract to obtain a powdered form. Store the lyophilized extract at -70°C until further use.[4]

Isolation of Acteoside

This protocol provides a general method for the isolation of acteoside from the stems of *C. trichotomum* using solvent partitioning and column chromatography.

- **Initial Extraction:** Extract the dried and powdered plant material (e.g., stems) with methanol. Concentrate the methanolic extract under reduced pressure.
- **Solvent Partitioning:** Suspend the concentrated methanolic extract in water and partition it successively with dichloromethane, ethyl acetate, and n-butanol.
- **Column Chromatography:** Subject the ethyl acetate fraction, which is typically rich in phenylpropanoid glycosides, to column chromatography on a silica gel column.
- **Elution:** Elute the column with a gradient of chloroform and methanol. Collect the fractions and monitor them by thin-layer chromatography (TLC).

- **Purification:** Combine the fractions containing acteoside and further purify them using preparative high-performance liquid chromatography (HPLC) or repeated column chromatography to obtain pure acteoside.

Quantitative Analysis by HPLC

This protocol outlines the high-performance liquid chromatography (HPLC) method for the quantification of acteoside and isoacteoside in *C. trichotomum* extracts.

- **Standard and Sample Preparation:** Prepare standard stock solutions of acteoside and isoacteoside in methanol. Prepare the plant extract by dissolving a known amount in methanol and filtering it through a 0.45 µm syringe filter.
- **Chromatographic Conditions:**
 - **Column:** C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
 - **Mobile Phase:** A gradient of acetonitrile (A) and 0.1% formic acid in water (B).
 - **Flow Rate:** 1.0 mL/min.
 - **Detection:** UV detector at 330 nm.
 - **Injection Volume:** 10 µL.
- **Calibration Curve:** Construct a calibration curve by injecting known concentrations of the standard solutions.
- **Quantification:** Inject the sample extract and determine the concentrations of acteoside and isoacteoside by comparing their peak areas with the calibration curve.

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema

This protocol describes the widely used carrageenan-induced paw edema model in rats to evaluate the anti-inflammatory activity of *C. trichotomum* extracts.

- **Animals:** Use male Sprague-Dawley rats (180-200 g). House the animals under standard laboratory conditions and acclimatize them for at least one week before the experiment.
- **Grouping and Administration:** Divide the animals into groups: a control group, a positive control group (e.g., indomethacin, 1 mg/kg), and test groups receiving different doses of the *C. trichotomum* extract. Administer the extracts or vehicle orally 1 hour before carrageenan injection.
- **Induction of Edema:** Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
- **Measurement of Paw Volume:** Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.
- **Calculation of Inhibition:** Calculate the percentage of inhibition of edema for each group compared to the control group.^[8]

In Vitro Antioxidant Assay: DPPH Radical Scavenging Activity

This protocol details the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay to determine the free radical scavenging activity of *C. trichotomum* extracts or isolated compounds.

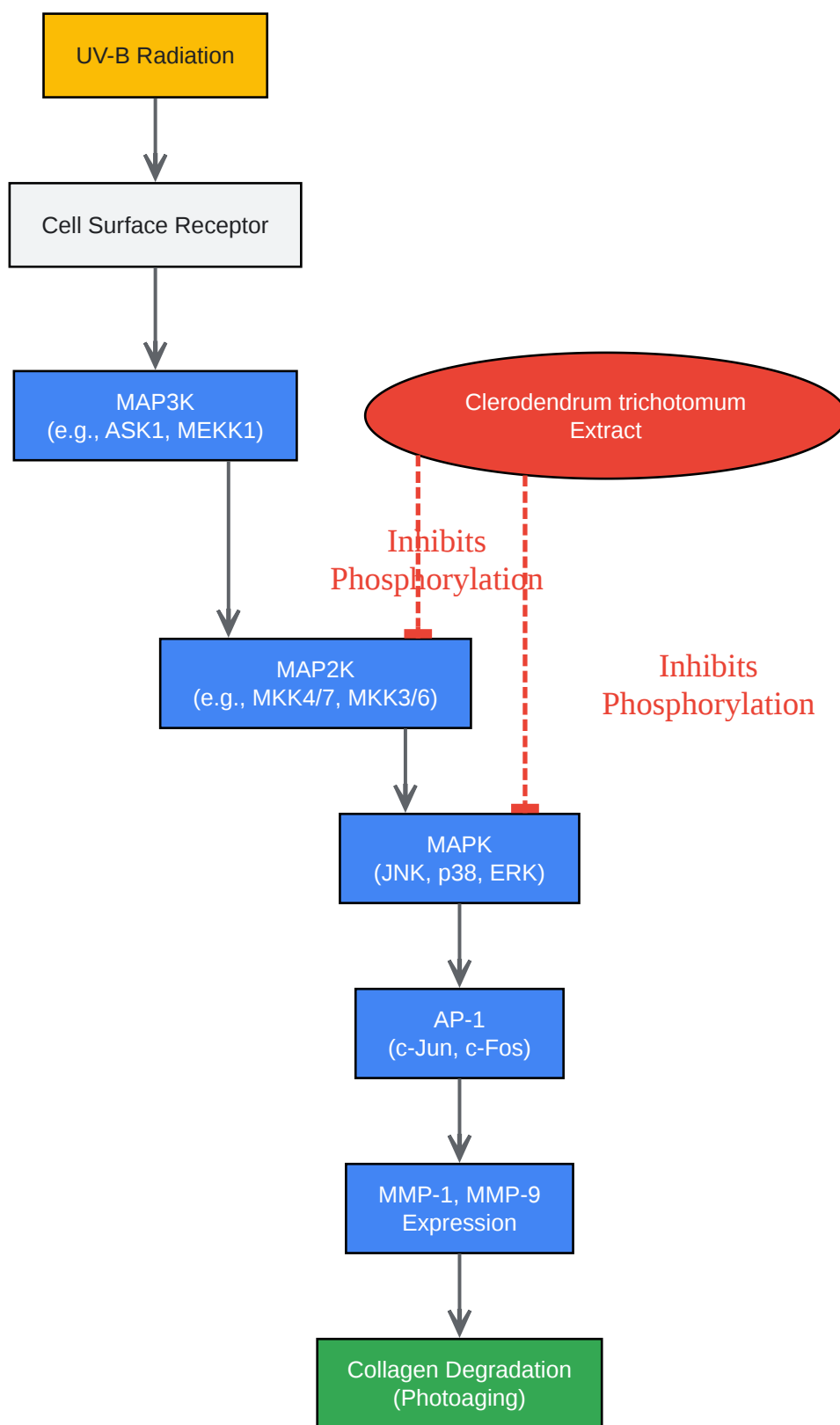
- **Reagents:** Prepare a 0.1 mM solution of DPPH in methanol. Prepare various concentrations of the test sample and a positive control (e.g., ascorbic acid) in methanol.
- **Assay Procedure:** Add 1 mL of the DPPH solution to 1 mL of each sample concentration. Mix well and incubate in the dark at room temperature for 30 minutes.
- **Measurement:** Measure the absorbance of the solutions at 517 nm using a spectrophotometer. A blank containing only methanol is also measured.
- **Calculation of Scavenging Activity:** Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = $[(A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}}] \times 100$ where A_{control} is the absorbance of the DPPH solution without the sample, and A_{sample} is the absorbance of the DPPH solution with the sample.

- **IC50 Determination:** Determine the IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, by plotting the percentage of scavenging activity against the sample concentration.

Signaling Pathways and Mechanisms of Action

Inhibition of UV-Induced MAPK Signaling Pathway in Skin

Clerodendrum trichotomum extract has been shown to protect the skin from UV-B-induced damage by modulating the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. UV-B radiation activates cell surface receptors, leading to the phosphorylation and activation of the MAPK cascade (including ERK, JNK, and p38), which in turn upregulates the expression of matrix metalloproteinases (MMPs) like MMP-1 and MMP-9. These enzymes degrade collagen and other extracellular matrix proteins, leading to photoaging. The extract of *C. trichotomum* inhibits this process by suppressing the phosphorylation of the MAPK components, thereby reducing the expression of MMPs and preserving the integrity of the skin's extracellular matrix.

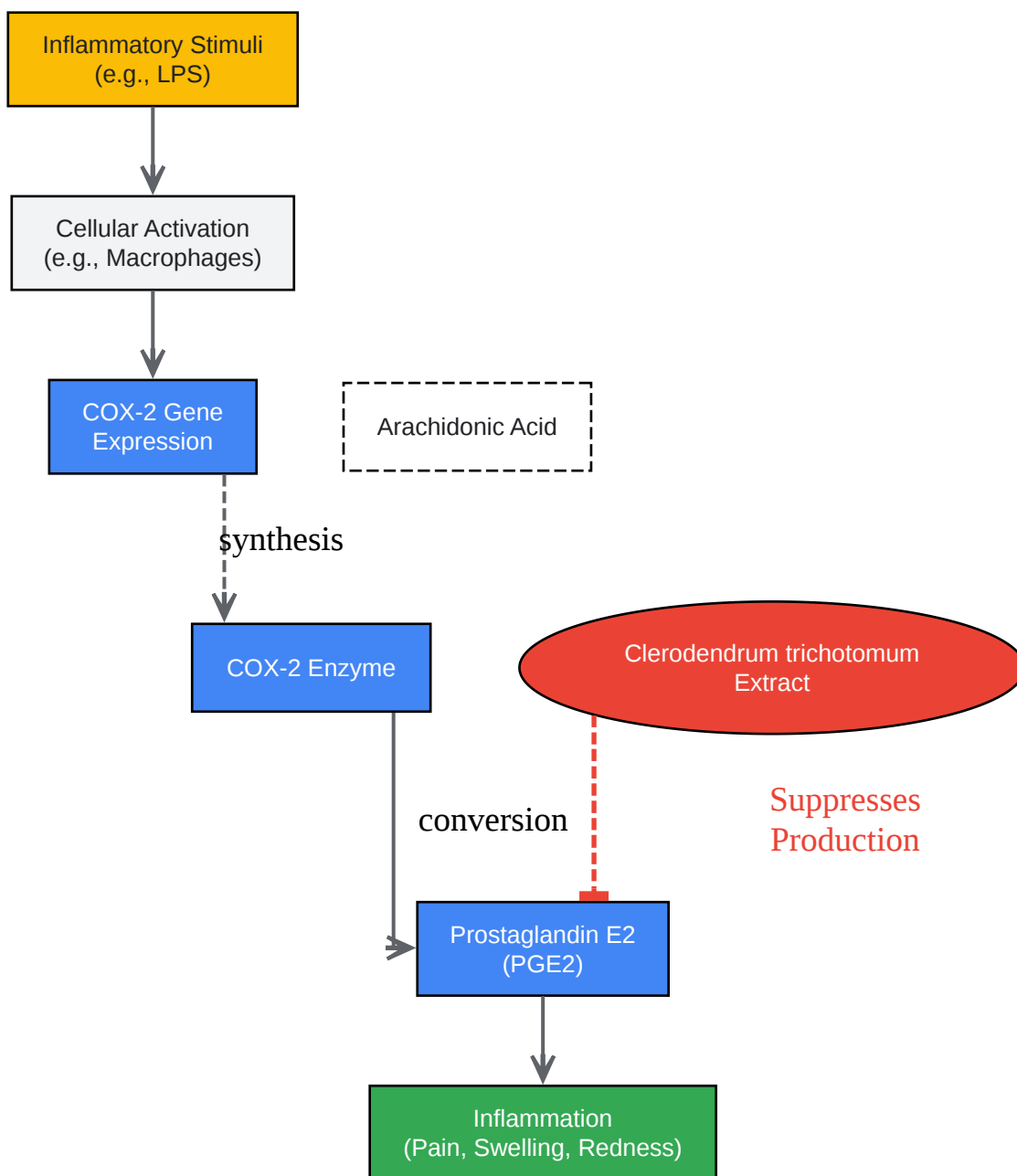


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Caption: Inhibition of the UV-B-induced MAPK signaling pathway by *C. trichotomum* extract.

Anti-inflammatory Action via COX-2/PGE2 Pathway Inhibition

The anti-inflammatory effects of *Clerodendrum trichotomum* are, in part, mediated by the inhibition of the cyclooxygenase-2 (COX-2) pathway. Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger the expression of the COX-2 enzyme, which is responsible for the conversion of arachidonic acid to prostaglandins, including prostaglandin E2 (PGE2). PGE2 is a key mediator of inflammation, causing vasodilation, increased vascular permeability, and pain. Extracts from *C. trichotomum* have been shown to suppress the production of PGE2, suggesting an inhibitory effect on the COX-2 enzyme or its upstream signaling pathways.



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